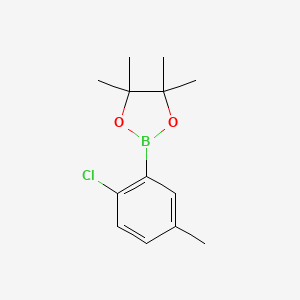
2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often referred to as CMPD, is a boron-containing organic compound that has a wide range of applications in organic synthesis. It is a versatile reagent that has been used in a variety of fields, including pharmaceuticals, biochemistry, and materials science. CMPD is also used as a catalyst in several industrial processes, such as the production of pharmaceuticals, agrochemicals, and polymers.
科学的研究の応用
CMPD has been used in a variety of scientific research applications, including the synthesis of novel compounds and the study of enzyme reactions. It has also been used in the synthesis of complex organic compounds, such as polymers and pharmaceuticals. Additionally, CMPD has been used in the study of enzyme reactions, as it can act as an inhibitor of certain enzymes. This can be used to study the mechanism of action of these enzymes, as well as their physiological and biochemical effects.
作用機序
Target of Action
Related compounds such as isophthalic acid, 2-chloro-5-methylphenyl isohexyl ester and 2-chloro-5-methylphenol have been identified, which might suggest similar targets
Biochemical Pathways
It’s worth noting that related compounds have been used in the synthesis of other chemicals , suggesting that this compound may also be involved in complex biochemical reactions.
Pharmacokinetics
A related compound, 2-chloro-5-methylphenyl isocyanate, has been described as having high gastrointestinal absorption and being bbb permeant , which might suggest similar properties for this compound.
実験室実験の利点と制限
CMPD has several advantages when used in lab experiments. It is relatively inexpensive, and can be easily synthesized using readily available reagents. Additionally, it is a versatile reagent that can be used in a variety of fields, including pharmaceuticals, biochemistry, and materials science. However, CMPD is toxic and should be handled with caution. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of CMPD. One potential application is the use of CMPD as a bioactive molecule for drug delivery. Additionally, CMPD could be used in the synthesis of novel compounds, such as polymers and pharmaceuticals. Additionally, CMPD could be used to study the mechanism of action of certain enzymes, as well as their physiological and biochemical effects. Finally, CMPD could be used in the study of protein-protein interactions, as it has been shown to interact with certain proteins.
合成法
The synthesis of CMPD has been extensively studied, and several methods have been developed for its synthesis. The most commonly used method is the reaction of 2-chloro-5-methylphenol with 1,3-dioxane in the presence of a boron-containing catalyst, such as a boronic acid. This reaction is typically carried out at elevated temperatures, and the resulting product is a mixture of CMPD and other boron-containing compounds.
特性
IUPAC Name |
2-(2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONBUNTVWKJWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
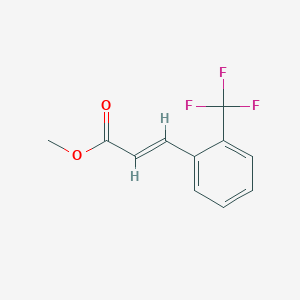

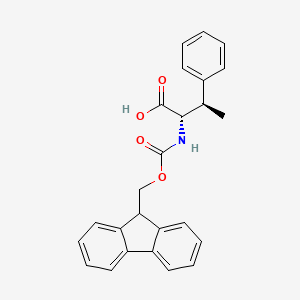
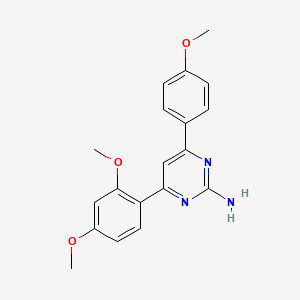

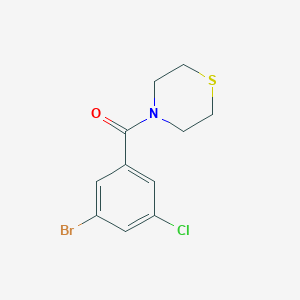
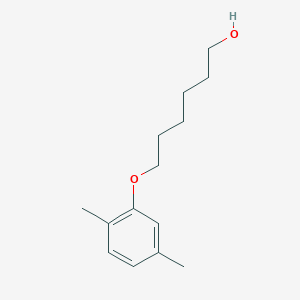
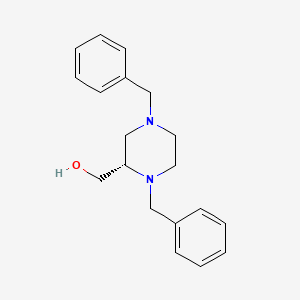

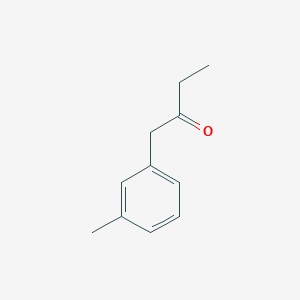
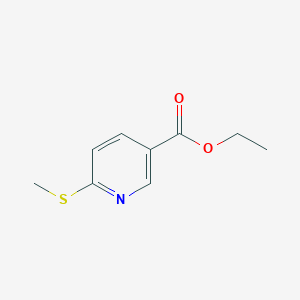
![3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318584.png)
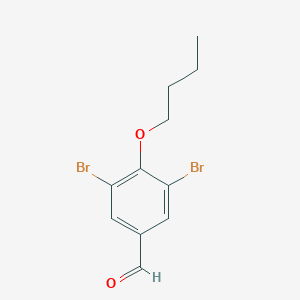
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%](/img/structure/B6318618.png)
